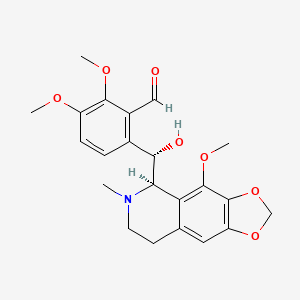
2,4-Dicyano-3-isobutyl-glutaric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyano-3-isobutyl-glutaric Acid involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be prepared through multi-step organic synthesis involving nitrile and carboxylic acid functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure high yield and purity, using standard industrial organic synthesis techniques .
化学反応の分析
Types of Reactions: 2,4-Dicyano-3-isobutyl-glutaric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,4-Dicyano-3-isobutyl-glutaric Acid has several scientific research applications:
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
作用機序
The mechanism of action of 2,4-Dicyano-3-isobutyl-glutaric Acid involves its interaction with specific molecular targets and pathways. As an impurity of Pregabalin, it may interact with gamma-aminobutyric acid receptors and modulate their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence enzyme activities and cellular signaling pathways .
類似化合物との比較
Pregabalin: A gamma-aminobutyric acid analogue used as an anticonvulsant.
3-Isobutylglutaric Acid: An intermediate in the synthesis of Pregabalin.
Uniqueness: 2,4-Dicyano-3-isobutyl-glutaric Acid is unique due to its specific structure, which includes nitrile and carboxylic acid functional groups. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2,4-dicyano-3-propylpentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-6(7(4-11)9(13)14)8(5-12)10(15)16/h6-8H,2-3H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHFSVSZAHWZEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C#N)C(=O)O)C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)


![Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B583214.png)



![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/new.no-structure.jpg)




